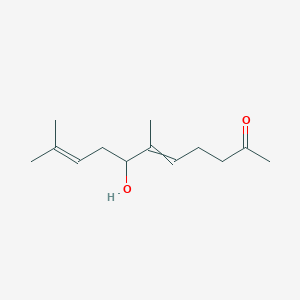![molecular formula C27H40O8S2 B14303284 Benzenesulfonic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol CAS No. 125768-83-4](/img/structure/B14303284.png)
Benzenesulfonic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol is an organosulfur compound that features a benzenesulfonic acid group attached to a cyclohexanol derivative. This compound is notable for its unique structure, which combines aromatic and alicyclic elements, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid derivatives typically involves the sulfonation of benzene using concentrated sulfuric acid or oleum.
Industrial Production Methods
Industrial production of benzenesulfonic acid derivatives often employs continuous sulfonation processes, where benzene is reacted with sulfur trioxide in a controlled environment. The resulting product is then purified and further reacted to introduce additional functional groups as required .
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield cyclohexanone derivatives, while substitution reactions on the aromatic ring can produce nitro or halogenated benzenesulfonic acid derivatives .
Aplicaciones Científicas De Investigación
Benzenesulfonic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of detergents, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The sulfonic acid group can act as a strong acid, donating protons and participating in acid-catalyzed reactions. The hydroxyl groups can form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: A simpler analog with only the sulfonic acid group attached to the benzene ring.
p-Toluenesulfonic acid: Contains a methyl group on the benzene ring in addition to the sulfonic acid group.
Cyclohexanol: A simpler analog with only the hydroxyl group attached to the cyclohexane ring
Uniqueness
Benzenesulfonic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol is unique due to its combination of aromatic and alicyclic structures, which imparts distinct chemical and physical properties. This dual nature allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various applications .
Propiedades
Número CAS |
125768-83-4 |
|---|---|
Fórmula molecular |
C27H40O8S2 |
Peso molecular |
556.7 g/mol |
Nombre IUPAC |
benzenesulfonic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C15H28O2.2C6H6O3S/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;2*7-10(8,9)6-4-2-1-3-5-6/h11-14,16-17H,3-10H2,1-2H3;2*1-5H,(H,7,8,9) |
Clave InChI |
ITUGDNVLGDGTQJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1CCC(CC1)O)C2CCC(CC2)O.C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


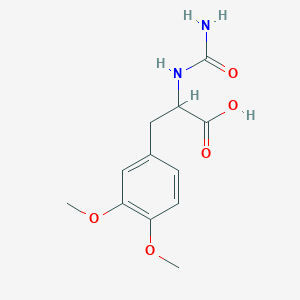
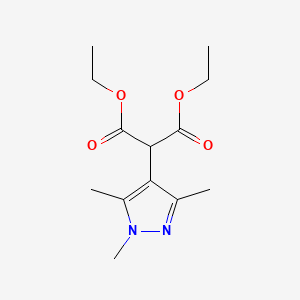
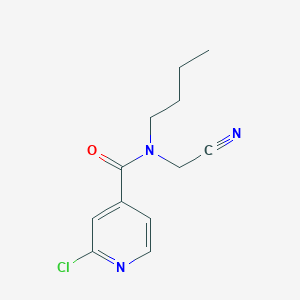
![1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole](/img/structure/B14303221.png)
![3-[(E)-(3-Hydroxybutan-2-ylidene)amino]butan-2-one](/img/structure/B14303229.png)
![[(Cyclobutylamino)-phosphonomethyl]phosphonic acid](/img/structure/B14303230.png)
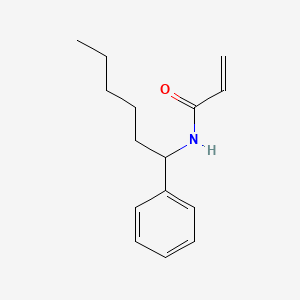
![N-[Cyclopentyl(piperidin-1-yl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14303240.png)
![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]-](/img/structure/B14303251.png)

arsane](/img/structure/B14303262.png)
![Benzonitrile, 4,4'-[dithiobis(methylene)]bis-](/img/structure/B14303267.png)
